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molecular formula C9H11BrO3 B1532219 2-(4-Bromo-2-methoxyphenoxy)ethanol CAS No. 877399-29-6

2-(4-Bromo-2-methoxyphenoxy)ethanol

Cat. No. B1532219
M. Wt: 247.09 g/mol
InChI Key: OBTNRJHVCRRFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785632B2

Procedure details

Potassium carbonate (1.4 g, 10 mmol) was added to a solution of ethylene carbonate (1.8 g, 20 mmol) and 4-bromo-2-methoxyphenol (1.05 g, 5 mmol) in 5 mL of toluene under an inert atmosphere. The reaction was heated at 115° C. for 12 h. Water (50 mL) and ethyl acetate (2×100 mL) were added to the reaction mixture to stir. The organic layers were combined, dried, filtered, and evaporated to get a yellow oil residue. The residue was purified by flash chromatography (eluting with 40-45% EtOAc in hexanes) to give compound 8a as a light brown yellow oil (1 g; 4.13 mmol; 82.6% yield); MS (APCI) (M+H)+ 246. 1H NMR (400 MHz, chloroform-D) δ ppm 2.83 (t, J=6.3 Hz, 1H) 3.84 (s, 3H) 3.89-4.01 (m, 2H) 4.03-4.13 (m, 2H) 6.78 (d, J=8.3 Hz, 1H) 6.99 (d, 1H) 7.02 (d, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
82.6%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C1(=O)O[CH2:10][CH2:9][O:8]1.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[C:16]([O:21][CH3:22])[CH:15]=1.O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH2:10][CH2:9][OH:8])=[C:16]([O:21][CH3:22])[CH:15]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.8 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
1.05 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to get a yellow oil residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (eluting with 40-45% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(OCCO)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.13 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 82.6%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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